N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Description
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a substituted aniline derivative featuring a 2,5-dimethoxy-phenylamine core functionalized with a benzyl group at the nitrogen atom. The benzyl substituent is further modified at the 3-position with a 2-ethoxyethoxy side chain. This compound combines electron-donating methoxy groups with a flexible, polar ethoxyethoxy moiety, which may enhance solubility and influence intermolecular interactions.
Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-23-10-11-24-17-7-5-6-15(12-17)14-20-18-13-16(21-2)8-9-19(18)22-3/h5-9,12-13,20H,4,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGOAXJECLDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Method
Procedure : 2,5-Dimethoxyaniline is reacted with 3-(2-ethoxyethoxy)benzyl chloride or bromide in the presence of a base such as triethylamine or sodium hydride to deprotonate the amine and facilitate nucleophilic attack on the benzyl halide.
Reaction Conditions : Typically conducted in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (20–60 °C) for several hours to overnight.
Workup : The reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Yields : Literature examples for similar N-benzylations of 2,5-dimethoxyaniline report yields ranging from 60% to 85%, depending on reaction conditions and purification methods.
Reductive Amination Method
Procedure : The aldehyde derivative of 3-(2-ethoxyethoxy)benzyl (i.e., 3-(2-ethoxyethoxy)benzaldehyde) is reacted with 2,5-dimethoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions : The reaction is typically performed in methanol or ethanol under mild acidic conditions (pH 5–6) at room temperature or slightly elevated temperatures.
Mechanism : The amine and aldehyde form an imine intermediate, which is then selectively reduced to the secondary amine, yielding this compound.
Purification : Similar to the substitution method, purification is achieved by extraction and chromatographic techniques.
Advantages : This method often provides cleaner products with fewer side reactions and higher selectivity.
Representative Reaction Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2,5-Dimethoxyaniline (1 eq), 3-(2-ethoxyethoxy)benzyl chloride (1.1 eq), triethylamine (1.2 eq), dichloromethane, RT, 12 h | 65–80 | Requires dry conditions; base scavenges HCl |
| Reductive amination | 2,5-Dimethoxyaniline (1 eq), 3-(2-ethoxyethoxy)benzaldehyde (1.1 eq), NaBH3CN (1.5 eq), MeOH, pH 5.5, RT, 6 h | 75–85 | Higher selectivity; mild conditions |
| Purification | Column chromatography (silica gel), eluent: CH2Cl2/MeOH (95:5) | — | Essential for removing unreacted starting materials |
Supporting Research Findings
Reactivity of 2,5-Dimethoxyaniline : Studies demonstrate that 2,5-dimethoxyaniline readily undergoes nucleophilic substitution and amide coupling reactions under mild conditions, facilitated by its electron-rich aromatic ring due to methoxy substituents.
Solvent Effects : Aprotic solvents such as dichloromethane and DMF enhance nucleophilicity and reaction rates in substitution reactions, while protic solvents like methanol favor reductive amination pathways.
Purification Techniques : Flash column chromatography using dichloromethane/methanol mixtures is effective for isolating the target compound with high purity.
Thermal Stability : The compound's stability is consistent with similar substituted anilines, with melting points around 78–80 °C for 2,5-dimethoxyaniline derivatives, suggesting the final product requires careful handling and storage in inert atmosphere and dark conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the aniline or benzyl groups.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of 2,5-Dimethoxyaniline Derivatives
Biological Activity
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a synthetic organic compound with potential applications in both chemistry and biology. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H23N2O3
- CAS Number : 1040688-69-4
- IUPAC Name : this compound
The compound features a benzyl moiety substituted with an ethoxyethoxy group and two methoxy groups on the aniline ring, which may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the ethoxyethoxy group enhances solubility, allowing for better cellular uptake and interaction with biological systems.
- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Binding : It may act as a ligand for various receptors, influencing signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy groups are known to enhance electron donation capabilities, which can neutralize free radicals.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HeLa, MCF-7) suggest that this compound exhibits selective cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | TBD | |
| MCF-7 | TBD |
Anti-inflammatory Potential
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.
Study 1: Enzyme Inhibition
A study assessed the inhibitory effect of this compound on cyclooxygenase (COX) enzymes involved in inflammation. Results indicated a dose-dependent inhibition pattern.
Study 2: Anticancer Activity
In another study focusing on breast cancer cells (MCF-7), the compound demonstrated significant anticancer properties through apoptosis induction pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment.
Q & A
Q. What are the recommended methods for synthesizing N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, and what critical parameters must be controlled?
Answer: The synthesis typically involves nucleophilic substitution or amination reactions. A general approach includes reacting 3-(2-ethoxyethoxy)benzyl derivatives with 2,5-dimethoxyaniline under controlled conditions. Key parameters include:
- Temperature: Optimal between 60–80°C to avoid side reactions (e.g., over-alkylation) .
- Solvent: Polar aprotic solvents like DMF or THF enhance reactivity .
- Catalyst: Use of Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) improves yield .
- Reaction Time: 12–24 hours for complete conversion, monitored via TLC or HPLC .
Example Protocol:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amination | 2,5-dimethoxyaniline, DMF, 70°C, 18h | 40–60 | |
| Electrochemical Polymerization | 0.5 M H₂SO₄, 100 mV/s scan rate | N/A (conductive polymer) |
Q. What spectroscopic techniques are effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR: Focus on the aromatic region (δ 6.5–7.5 ppm for benzene protons) and methoxy/ethoxy signals (δ 3.2–4.0 ppm). For example, analogs show:
- 2,5-Dimethoxyaniline derivatives: δ 3.75 (OCH₃), δ 6.85–7.10 (aromatic H) .
- Ethoxy groups: δ 1.35 (CH₃), δ 3.45–3.70 (OCH₂) .
- ESI-TOF-MS: Confirm molecular ion [M+H]⁺ with high accuracy (e.g., observed m/z 383.0391 vs. calculated 383.0390 for a related compound) .
Q. What safety precautions are required when handling this compound in laboratory settings?
Answer:
- PPE: Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in airtight containers away from light and oxidizing agents .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact electrochemical properties and polymer conductivity?
Answer:
- Ethoxy Groups: Increase hydrophobicity and alter redox potentials. For example, ethoxy-substituted analogs show a 0.2 V shift in oxidation peaks compared to methoxy derivatives .
- Polymer Conductivity: Electrochemical polymerization in 0.5 M H₂SO₄ at 100 mV/s produces films with conductivity up to 10⁻² S/cm. Substituting ethoxy groups enhances stability but reduces conductivity due to steric effects .
Comparative Data:
| Substituent | Oxidation Potential (V vs. SCE) | Conductivity (S/cm) |
|---|---|---|
| OCH₃ | 0.45 | 1.5×10⁻² |
| OCH₂CH₃ | 0.65 | 8.0×10⁻³ |
Q. What computational strategies predict the binding affinity of this compound with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., botulinum neurotoxin). Focus on hydrogen bonding with methoxy/ethoxy groups and π-π stacking with aromatic rings .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Q. How can electrochemical methods optimize polymerization, and what factors influence film morphology?
Answer:
- Optimization Parameters:
- Morphology Factors:
Q. What are the potential biochemical applications of this compound, particularly in enzymatic assays?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
